

3-(3-Thienyl)-1-propanol spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(3-Thienyl)-1-propanol

Cat. No.: B2905440

[Get Quote](#)

An In-depth Technical Guide to the Spectral Analysis of **3-(3-Thienyl)-1-propanol**

Introduction

In the landscape of pharmaceutical research and materials science, heterocyclic compounds serve as foundational scaffolds for a vast array of functional molecules. Among these, thiophene and its derivatives are of paramount importance due to their diverse biological activities and unique electronic properties.^[1] This guide focuses on **3-(3-Thienyl)-1-propanol** (CAS No: 20905-98-0), a versatile bifunctional building block featuring a 3-substituted thiophene ring and a primary alcohol moiety.^{[2][3]} An unambiguous structural confirmation of such molecules is the bedrock of any successful research and development program.

This document provides a comprehensive, in-depth analysis of the core spectroscopic data for **3-(3-Thienyl)-1-propanol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Designed for researchers, chemists, and quality control specialists, this guide moves beyond mere data presentation to explain the causal relationships between molecular structure and spectral output, empowering users to confidently identify and characterize this compound.

Chemical Profile:

- Molecular Formula: C₇H₁₀OS^[4]
- Molecular Weight: 142.22 g/mol ^[4]

- Synonyms: 3-Thiophenepropanol, 3-(thiophen-3-yl)propan-1-ol[4]

Molecular Structure and Spectroscopic Implications

The chemical structure of **3-(3-Thienyl)-1-propanol** dictates its spectral signature. The molecule consists of a propyl chain linking a primary alcohol to the C3 position of a thiophene ring. This arrangement creates several distinct chemical environments that are readily probed by spectroscopic techniques.

Caption: Numbered structure of **3-(3-Thienyl)-1-propanol**.

The key structural features influencing the spectra are:

- Aromatic Thiophene Ring: The π -electron system and the sulfur heteroatom create a unique electronic environment, strongly influencing the chemical shifts of the ring's protons (H2, H4, H5) and carbons (C2, C3, C4, C5).
- Alkyl Chain (-CH₂CH₂CH₂-): The three methylene groups (C α , C β , C γ) will exhibit signals in the aliphatic region of NMR spectra, with their chemical shifts modulated by proximity to either the electron-withdrawing thiophene ring or the electronegative oxygen atom.
- Primary Alcohol (-OH): This group is responsible for a characteristic broad absorption in the IR spectrum due to hydrogen bonding and a distinct signal for the hydroxyl proton in ¹H NMR. It also serves as a key site for fragmentation in mass spectrometry.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the definitive structural elucidation of organic molecules. For **3-(3-Thienyl)-1-propanol**, both ¹H and ¹³C NMR provide a complete picture of the atomic connectivity.

¹H NMR Spectral Analysis

The proton NMR spectrum is predicted to show five distinct signals corresponding to the aromatic, aliphatic, and hydroxyl protons. The nature of the substituent at the C3 position of the thiophene ring significantly influences the distribution of electron density and, consequently, the resonance frequencies of the ring protons.[6]

Table 1: Predicted ^1H NMR Data for **3-(3-Thienyl)-1-propanol** (in CDCl_3)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
H5	~7.25	dd	1H	Deshielded by proximity to sulfur and participation in the aromatic system.
H2	~7.15	dd	1H	Located at the C2 position, influenced by the sulfur and C3 substituent.
H4	~6.95	dd	1H	Influenced by the C3-alkyl substituent.
Cy-H ₂ (-CH ₂ OH)	~3.70	t	2H	Deshielded by the adjacent electronegative oxygen atom. [7]
Ca-H ₂ (-CH ₂ -Th)	~2.80	t	2H	Deshielded by the aromatic thiophene ring.
C β -H ₂ (-CH ₂ -)	~1.95	quint	2H	Aliphatic proton environment, split by two adjacent CH ₂ groups.
O-H	Variable (e.g., ~1.5-2.5)	br s	1H	Chemical shift is concentration and solvent-dependent; rapid exchange often

removes
coupling.^[5]

dd = doublet of doublets, t = triplet, quint = quintet, br s = broad singlet

¹³C NMR Spectral Analysis

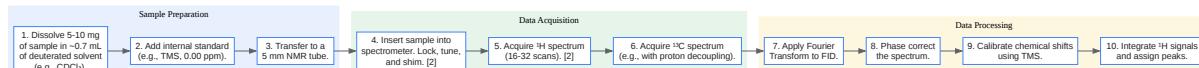

The ¹³C NMR spectrum provides a count of the unique carbon atoms. For **3-(3-Thienyl)-1-propanol**, all seven carbon atoms are chemically distinct and should yield seven discrete signals.

Table 2: Predicted ¹³C NMR Data for **3-(3-Thienyl)-1-propanol** (in CDCl₃)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C3 (Thiophene)	~141	Quaternary carbon bearing the alkyl substituent.
C5 (Thiophene)	~128	Aromatic CH carbon.
C2 (Thiophene)	~126	Aromatic CH carbon adjacent to sulfur.
C4 (Thiophene)	~121	Aromatic CH carbon.
Cy (-CH ₂ OH)	~62	Aliphatic carbon bonded to electronegative oxygen, deshielded. ^{[7][8]}
C β (-CH ₂ -)	~34	Standard aliphatic carbon.
C α (-CH ₂ -Th)	~29	Aliphatic carbon attached to the thiophene ring.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR spectral acquisition and processing.

Detailed Steps:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-(3-Thienyl)-1-propanol** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
- Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. Tune the probe for the appropriate nucleus (¹H or ¹³C) and perform shimming to optimize the magnetic field homogeneity.[6]
- ¹H NMR Acquisition: Use a standard single-pulse sequence. Acquire 16 to 32 scans with a spectral width of ~12 ppm and a relaxation delay of 2-5 seconds.[6]
- ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, with a spectral width of ~220 ppm and a relaxation delay of 2-5 seconds.
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Manually phase the spectrum to ensure all peaks are in the positive absorptive mode. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. For ¹H spectra, perform integration to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of **3-(3-Thienyl)-1-propanol** is dominated by absorptions from the O-H, C-O, and thiophene ring vibrations.

Table 3: Key IR Absorption Bands for **3-(3-Thienyl)-1-propanol**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Functional Group
3600 - 3200	O-H stretch (H-bonded)	Strong, Broad	Primary Alcohol[5][9]
~3100	C-H stretch	Weak-Medium	Aromatic (Thiophene)[10]
2950 - 2850	C-H stretch	Medium-Strong	Aliphatic (CH ₂)
~1550 - 1450	C=C stretch	Medium	Aromatic Ring (Thiophene)[10]
1260 - 1000	C-O stretch	Strong	Primary Alcohol[9]
~850 - 700	C-H out-of-plane bend	Medium-Strong	3-Substituted Thiophene[10]

The most telling feature is the very broad and intense O-H stretching band, a classic indicator of an alcohol that is capable of intermolecular hydrogen bonding.[7][11] The strong C-O stretch around 1050 cm⁻¹ further confirms the primary alcohol functionality.[5]

Experimental Protocol: IR Data Acquisition (ATR)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
- Sample Application: Place one to two drops of neat **3-(3-Thienyl)-1-propanol** liquid directly onto the center of the ATR crystal.

- Data Collection: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan (typically averaging 16-32 scans) over the range of 4000-650 cm^{-1} .
- Cleaning: After analysis, clean the ATR crystal thoroughly with an appropriate solvent.

Mass Spectrometry (MS)

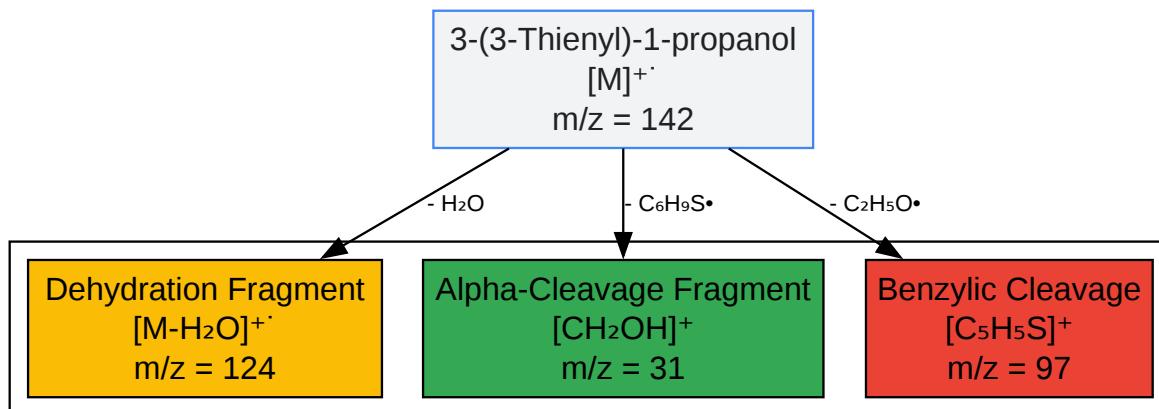

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. Under electron ionization (EI), alcohols typically undergo two primary fragmentation pathways: alpha-cleavage and dehydration.[7]

Table 4: Predicted Mass Spectrometry Fragments for **3-(3-Thienyl)-1-propanol**

m/z	Proposed Fragment	Fragmentation Pathway
142	$[\text{C}_7\text{H}_{10}\text{OS}]^+$	Molecular Ion (M^+)
124	$[\text{C}_7\text{H}_8\text{S}]^+$	Dehydration (Loss of H_2O)[7]
97	$[\text{C}_5\text{H}_5\text{S}]^+$	Benzyllic-type cleavage to form thienylmethyl cation
83	$[\text{C}_4\text{H}_3\text{S}]^+$	Loss of the propanol side chain
31	$[\text{CH}_2\text{OH}]^+$	Alpha-cleavage[5][7]

Key Fragmentation Pathways

The fragmentation of **3-(3-Thienyl)-1-propanol** is driven by the stability of the resulting ions.

[Click to download full resolution via product page](#)

Caption: Major EI fragmentation pathways for **3-(3-Thienyl)-1-propanol**.

- Dehydration: The molecular ion readily loses a molecule of water (18 Da) to form a radical cation at m/z 124. This is a very common pathway for alcohols.[5][7]
- Benzylic-type Cleavage: Cleavage of the C β -Cy bond is favorable as it leads to the formation of a resonance-stabilized thiienylmethyl cation at m/z 97, which is often a base peak for alkyl-substituted thiophenes.
- Alpha-Cleavage: For primary alcohols, cleavage of the bond beta to the oxygen atom can occur. In this case, it results in the loss of a thiienylethyl radical to form the $[\text{CH}_2\text{OH}]^+$ ion at m/z 31.[5]

Experimental Protocol: MS Data Acquisition (EI)

- Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC-MS) system.
- Ionization: Subject the vaporized sample to electron impact ionization, typically at a standard energy of 70 eV.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole) which separates them based on their mass-to-charge ratio (m/z).

- **Detection:** The separated ions are detected, and their relative abundances are plotted against their m/z values to generate the mass spectrum.

Conclusion

The spectroscopic analysis of **3-(3-Thienyl)-1-propanol** provides a clear and consistent structural portrait. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework, IR spectroscopy confirms the essential alcohol and thiophene functional groups, and mass spectrometry validates the molecular weight while revealing predictable fragmentation patterns. The data and protocols presented in this guide serve as an authoritative reference for researchers, enabling confident structural verification and ensuring the quality and integrity of this important chemical intermediate in scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. 3-(3-Thienyl)-1-propanol | 20905-98-0 [sigmaaldrich.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 3-(3-Thienyl)-1-propanol | C7H10OS | CID 13109867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. benchchem.com [benchchem.com]
- 7. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 11. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [3-(3-Thienyl)-1-propanol spectral data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2905440#3-3-thienyl-1-propanol-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com